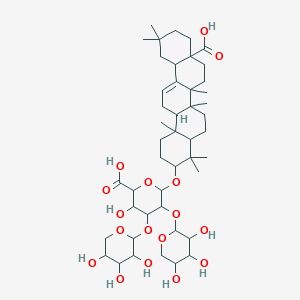

Momordin Ie

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Momordin Ie is a triterpenoid saponin derived from oleanolic acid. It is found in plants of the genus Momordica, such as the bitter melon (Momordica charantia) and the balsam apple (Momordica balsamina), as well as in other Asian herbal medicine plants like Kochia scoparia and Ampelopsis radix . This compound is known for its various biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Momordin Ie typically involves the extraction of triterpenoid saponins from plants. The process begins with mixing a plant containing the triterpenoid saponin derivative with acid to obtain an extract. The pH of the extract is then adjusted using an alkali, followed by separation through column chromatography to isolate the this compound-containing sample. Finally, the sample is recrystallized to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The solvents used in the extraction and recrystallization steps can be recycled multiple times, making the process suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Momordin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions can introduce new functional groups to the molecule.

Applications De Recherche Scientifique

Momordin Ie has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing other triterpenoid saponins and studying their properties.

Medicine: The compound has shown potential in treating conditions such as psoriasis and viral infections. Additionally, it exhibits antiviral activity against human cytomegalovirus by inhibiting viral gene transcription.

Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.

Mécanisme D'action

The mechanism of action of Momordin Ie involves multiple pathways. It has been shown to inhibit viral gene transcription by reducing the occupancy of elongating RNA polymerase II at viral promoters . In the context of psoriasis, this compound inhibits the IL-23/IL-17 axis and reduces oxidative stress by elevating intracellular antioxidants and down-regulating oxidative damage indicators . Additionally, it induces apoptosis in liver cancer cells through the PI3K/Akt and MAPK signaling pathways mediated by reactive oxygen species .

Comparaison Avec Des Composés Similaires

Momordin Ie is part of a family of triterpenoid saponins, which includes compounds like Momordin Ic and Momordin Ib. These compounds share similar structures and biological activities but differ in their specific functional groups and molecular targets. For example, Momordin Ic has been shown to inhibit viral gene transcription and ameliorate psoriasis skin damage . The uniqueness of this compound lies in its specific molecular interactions and pathways, making it a valuable compound for targeted therapeutic applications.

List of Similar Compounds

- Momordin Ic

- Momordin Ib

- Oleanolic acid derivatives

Propriétés

Numéro CAS |

96158-13-3 |

|---|---|

Formule moléculaire |

C46H72O17 |

Poids moléculaire |

897.1 g/mol |

Nom IUPAC |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C46H72O17/c1-41(2)14-16-46(40(56)57)17-15-44(6)21(22(46)18-41)8-9-26-43(5)12-11-27(42(3,4)25(43)10-13-45(26,44)7)60-39-35(63-38-31(52)29(50)24(48)20-59-38)33(32(53)34(62-39)36(54)55)61-37-30(51)28(49)23(47)19-58-37/h8,22-35,37-39,47-53H,9-20H2,1-7H3,(H,54,55)(H,56,57) |

Clé InChI |

XQGKHFSVPNPHAB-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)